4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide is a chemical compound characterized by the presence of a chlorobenzenesulfonyl group and a nitrophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butanamide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the nitro group.
Reduction: Formation of 4-(4-chlorobenzenesulfonyl)-N-(3-aminophenyl)butanamide.
Oxidation: Formation of oxidized derivatives of the butanamide moiety.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological macromolecules. The chlorobenzenesulfonyl group can also participate in binding interactions with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzenesulfonyl chloride
- 3-(4-chlorobenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine
- 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
Uniqueness
4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c17-12-6-8-15(9-7-12)25(23,24)10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSSELNAWMBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.